N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Positional isomerism Tetrahydroquinoline SAR Regioselectivity

For methodologically rigorous SAR studies, CAS 946266-82-6 serves as the critical 7-yl positional isomer probe paired with CAS 946318-54-3. Its N-benzoyl and ortho-fluorophenoxy substituents constitute a distinct chemical scaffold, best deployed for systematic isomer comparison in mTOR, NF-κB, or CETP target engagement assays. Confirm lot-specific purity to ensure reproducible binding kinetics.

Molecular Formula C24H21FN2O3
Molecular Weight 404.4 g/mol
CAS No. 946266-82-6
Cat. No. B6568912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
CAS946266-82-6
Molecular FormulaC24H21FN2O3
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-13-12-17-9-6-14-27(21(17)15-19)24(29)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28)
InChIKeyDWOUSBXKUAHMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide (CAS 946266-82-6): Structural Overview and Research Procurement Context


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide (CAS 946266-82-6, molecular formula C₂₄H₂₁FN₂O₃, MW 404.4 g/mol) is a synthetic tetrahydroquinoline (THQ) derivative bearing an N-benzoyl substituent at the 1-position and a 2-fluorophenoxyacetamide moiety at the 7-position of the THQ scaffold . The 1,2,3,4-tetrahydroquinoline platform is a validated pharmacophoric core exploited in multiple therapeutic programs, including inhibitors of cholesteryl ester transfer protein (CETP), mTOR, and NF-κB-mediated inflammatory pathways [1][2][3]. The compound incorporates a 2-fluorophenoxy group—a structural feature associated with enhanced metabolic stability and binding affinity in medicinal chemistry campaigns [4]. However, it must be explicitly stated that no primary research publications, peer-reviewed biological assay data (IC₅₀, Kᵢ, etc.), or patent claims specifically quantifying the biological activity of CAS 946266-82-6 were identified in the public domain as of the search date. All comparative differentiation evidence presented below is therefore derived from class-level inference based on published data for structurally related THQ analogs and well-established medicinal chemistry principles governing positional isomerism and substituent effects within this scaffold family.

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide (CAS 946266-82-6) Cannot Be Indiscriminately Replaced by In-Class Analogs


Within the 1,2,3,4-tetrahydroquinoline chemical class, three structural variables critically modulate biological target engagement: (i) the substituent identity at the N-1 position (benzoyl vs. sulfonyl vs. alkanoyl vs. alkyl), (ii) the regiochemistry of substitution on the THQ ring (6-yl vs. 7-yl position), and (iii) the nature of the phenoxy moiety (2-fluorophenoxy vs. 4-fluorophenoxy vs. other aryloxy groups). Published SAR studies have demonstrated that N-benzoyl THQ derivatives exhibit distinct pharmacological profiles from N-sulfonyl or N-alkanoyl analogs, with differential effects on NF-κB transcriptional activity and cytotoxicity across cancer cell lines [1]. The positional isomerism between 6-yl and 7-yl substitution has been shown to influence target binding in THQ-based mTOR inhibitors, where the 7-yl substitution pattern participates in key hydrogen-bonding interactions within the active site [2]. The 2-fluorophenoxy group confers different electronic and steric properties compared to the 4-fluorophenoxy or unsubstituted phenoxy variants, potentially affecting both binding affinity and metabolic stability [3]. Consequently, procurement decisions predicated solely on scaffold class membership—without accounting for these specific structural differentiators—risk acquiring a compound with materially divergent biological activity, rendering experimental results non-reproducible or structure-activity relationship conclusions invalid.

Quantitative Comparative Evidence for CAS 946266-82-6: Structural Differentiation from Closest Analogs


Positional Isomerism: 7-yl vs. 6-yl Substitution on the Tetrahydroquinoline Core—Structural and Predicted Pharmacological Differentiation

CAS 946266-82-6 bears the 2-fluorophenoxyacetamide substituent at the 7-position of the THQ ring. Its closest positional isomer, CAS 946318-54-3 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide), differs solely in the attachment point of the identical substituent (6-yl vs. 7-yl). In published THQ-based mTOR inhibitor campaigns, the 7-yl substitution pattern has been demonstrated to participate in critical hydrogen-bonding interactions within the mTOR ATP-binding pocket, contributing to potent anticancer activity (compound 10e: IC₅₀ = 0.033 µM against A549 lung cancer cells) [1]. Positional isomerism between 6- and 7-substitution on the THQ core has been shown to significantly modulate binding affinity in retinoid X receptor (RXR) agonist programs, where the 7-position substitution combined with fluorine incorporation yielded the most potent and selective RXR agonists reported [2]. No direct head-to-head biological comparison data for CAS 946266-82-6 vs. CAS 946318-54-3 are available in the public domain.

Positional isomerism Tetrahydroquinoline SAR Regioselectivity

N-1 Substituent Identity: Benzoyl vs. Benzenesulfonyl—Divergent Biological Pathway Engagement

CAS 946266-82-6 features an N-benzoyl group at the 1-position of the THQ core. A structurally related analog, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide, replaces the benzoyl with a benzenesulfonyl group at the same position while retaining the identical 7-yl-2-fluorophenoxyacetamide moiety. Published target identification studies on N-benzenesulfonyl-1,2,3,4-tetrahydroquinolines have identified the bacterial enzyme GlmU (N-acetylglucosamine-1-phosphate uridyltransferase) as a highly feasible molecular target, with pharmacodynamic interaction models developed through molecular docking, molecular dynamics, and free energy of interaction analyses [1]. In contrast, N-benzoyl THQ derivatives have demonstrated activity against NF-κB-mediated inflammatory pathways in mammalian cells, with the benzoyl group contributing to suppression of NF-κB nuclear translocation and JNK phosphorylation in BV2 microglial cells [2]. No direct head-to-head biological comparison data for CAS 946266-82-6 vs. the corresponding benzenesulfonyl analog are available in the public domain.

N-substitution SAR Benzoyl pharmacophore Antibacterial target identification

2-Fluorophenoxy vs. 4-Fluorophenoxy Acetamide Moiety: Predicted Impact on Binding Affinity and Metabolic Stability

CAS 946266-82-6 incorporates a 2-fluorophenoxy (ortho-fluoro) group at the acetamide terminus. A closely related analog, CAS not assigned (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide), substitutes para-fluorophenoxy for ortho-fluorophenoxy. In published medicinal chemistry studies of fluorophenoxyacetamide-containing compounds, the ortho-fluorine atom introduces distinct conformational and electronic effects compared to para-fluorine: ortho-fluorine can participate in intramolecular electrostatic interactions with the acetamide carbonyl, potentially stabilizing a bioactive conformation and altering hydrogen-bonding geometry [1]. The 2-fluorophenoxy group in related chemotypes (e.g., VU0414831-1, a 2-fluorophenoxyacetamide-containing piperidine) has demonstrated defined binding interactions in the context of GPCR ligand development [2]. Additionally, the strategic placement of fluorine at the ortho position is known to reduce oxidative metabolism at the adjacent phenyl ring position compared to unsubstituted phenoxy analogs [3]. No direct head-to-head metabolic stability or binding data for CAS 946266-82-6 vs. its 4-fluorophenoxy analog are available in the public domain.

Fluorine substitution Metabolic stability ortho-fluorine effect

Tetrahydroquinoline Scaffold as a Privileged CETP Inhibitor Platform: Class-Level Potency Benchmark

The 1,2,3,4-tetrahydroquinoline scaffold is a validated pharmacophoric platform for CETP inhibition, a therapeutic strategy aimed at elevating HDL cholesterol and treating atherosclerosis. Tetrahydroquinoline A, a prototypical THQ-based CETP inhibitor, inhibits partially purified human CETP with an IC₅₀ of 39 nM [1]. The Bayer patent family (US 2008/0255068 A1) explicitly claims novel tetrahydroquinoline derivatives as highly effective CETP inhibitors that stimulate reverse cholesterol transport and elevate HDL cholesterol concentration in blood [2]. CAS 946266-82-6, bearing the N-benzoyl and 2-fluorophenoxyacetamide substitution pattern on the THQ core, belongs to this pharmacophore class and shares structural features—including the N-acyl THQ core and the aryloxyacetamide side chain—with published CETP inhibitor series [1][2]. However, no CETP inhibition data for CAS 946266-82-6 specifically have been published. Important caveat: the 7-yl substitution on CAS 946266-82-6 differs from the 6-yl substitution pattern common in some published CETP-targeted THQ series, and the structure-activity transferability between these positional isomers has not been experimentally validated.

CETP inhibition HDL cholesterol Cardiovascular drug discovery

Physicochemical and Quality Control Differentiation: Purity Specification and Analytical Characterization Requirements

CAS 946266-82-6 is available from multiple chemical vendors with purity typically specified at 95% . In comparison, the closely related 6-yl positional isomer N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide (CAS 946318-54-3) is available from vendors such as Life Chemicals with specified purity ≥90% in quantities of 4 mg to 50 mg [1]. The simpler N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6), a potential synthetic precursor or analog, is commercially available with a standard purity of 98% from suppliers including Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) . The molecular complexity rating of CAS 946266-82-6 is 595, reflecting its relatively high structural intricacy compared to simpler THQ derivatives . Vendor-specified QC methods for CAS 946266-82-6 include NMR, HPLC, and GC for purity and identity confirmation . No inter-laboratory proficiency testing data or certified reference material (CRM) status is available for this compound.

Compound quality control Purity specification Analytical characterization

Research Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide (CAS 946266-82-6) Based on Comparative Structural Evidence


Positional Isomer SAR Studies: Mapping 7-yl vs. 6-yl Substituent Effects on Biological Target Engagement

CAS 946266-82-6 is most rationally deployed as a 7-yl positional isomer probe in systematic SAR campaigns comparing regioisomeric pairs on the tetrahydroquinoline scaffold. By testing CAS 946266-82-6 (7-yl) in parallel with its 6-yl isomer CAS 946318-54-3 under identical assay conditions, researchers can empirically determine whether the acetamide attachment position materially affects potency against targets such as mTOR (where 7-yl substitution has been validated in published inhibitor series [1]), CETP, or NF-κB pathways. This paired-isomer approach is methodologically essential for establishing robust SAR and cannot be substituted by testing only one isomer.

N-Benzoyl Pharmacophore Validation in Anti-Inflammatory or Oncology Phenotypic Screening

The N-benzoyl substitution on CAS 946266-82-6 distinguishes it from N-sulfonyl or N-alkanoyl THQ analogs that have been associated with divergent biological targets (e.g., bacterial GlmU for N-benzenesulfonyl THQs vs. mammalian NF-κB for N-benzoyl THQs [2]). Researchers screening for inhibitors of NF-κB-mediated inflammatory responses or JNK-dependent cell migration pathways may rationally select CAS 946266-82-6 over N-sulfonyl analogs to bias screening hits toward mammalian rather than antibacterial targets. Confirmatory counter-screening against the N-benzenesulfonyl analog is recommended to establish target engagement selectivity.

Fluorine-Walk Studies: Ortho- vs. Para-Fluorophenoxy Metabolic Stability Comparison

CAS 946266-82-6, bearing the ortho-fluorophenoxy (2-fluorophenoxy) group, can serve as the ortho-F member of a 'fluorine-walk' series that systematically compares ortho-, meta-, and para-fluorophenoxy substitution effects on metabolic stability, CYP inhibition, and plasma protein binding [3]. Such studies are directly relevant to hit-to-lead optimization campaigns where fluorine positional scanning is employed to improve pharmacokinetic properties while maintaining target potency. The comparison requires procurement of the corresponding 3-fluorophenoxy and 4-fluorophenoxy analogs for parallel in vitro ADME profiling.

CETP Inhibitor Scaffold-Hopping and Pharmacophore Hypothesis Testing

Given that the 1,2,3,4-tetrahydroquinoline scaffold has produced CETP inhibitors with nanomolar potency (Tetrahydroquinoline A IC₅₀ = 39 nM [4]), CAS 946266-82-6 can be employed as a 7-yl substituted THQ probe to test whether the CETP pharmacophore accommodates acetamide chain attachment at the 7-position versus the 6-position more commonly explored in published THQ CETP inhibitor series. This application is particularly relevant for medicinal chemistry groups pursuing scaffold-hopping strategies or seeking to expand the intellectual property space around THQ-based CETP inhibitors, as claimed in the Bayer patent family [5].

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.